N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3-fluorobenzamide
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Overview
Description
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives
Preparation Methods
The synthesis of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE typically involves multiple steps, including the formation of the benzotriazole ring and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in a suitable solvent . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activities, such as antiviral and anticancer properties, are of significant interest.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as UV stabilizers.
Mechanism of Action
The mechanism of action of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE can be compared with other benzotriazole derivatives, such as:
- N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-FLUOROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12ClFN4O |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)benzotriazol-5-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H12ClFN4O/c20-13-4-2-6-16(10-13)25-23-17-8-7-15(11-18(17)24-25)22-19(26)12-3-1-5-14(21)9-12/h1-11H,(H,22,26) |
InChI Key |
IKENGMSUIJQZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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